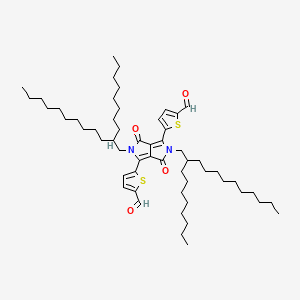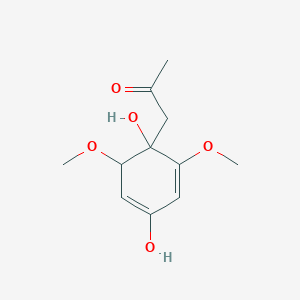
2,6-Dimethoxy-1-acetylmethylhydroquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethoxy-1-acetylmethylhydroquinone is an organic compound with the molecular formula C11H14O5 It is a derivative of hydroquinone, characterized by the presence of two methoxy groups and an acetylmethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxy-1-acetylmethylhydroquinone typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dimethoxyphenol.
Acetylation: The phenol undergoes acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid to form 2,6-dimethoxyacetophenone.
Reduction: The acetophenone is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors for the acetylation and reduction steps.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the compound.
化学反応の分析
Types of Reactions: 2,6-Dimethoxy-1-acetylmethylhydroquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be further reduced to form hydroquinones.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.
Major Products:
Oxidation Products: Quinones.
Reduction Products: Hydroquinones.
Substitution Products: Various substituted hydroquinones depending on the reagents used.
科学的研究の応用
2,6-Dimethoxy-1-acetylmethylhydroquinone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
作用機序
The mechanism of action of 2,6-Dimethoxy-1-acetylmethylhydroquinone involves its interaction with various molecular targets:
Antioxidant Activity: It acts as an antioxidant by donating electrons to neutralize free radicals.
Enzyme Inhibition: It can inhibit certain enzymes involved in oxidative stress pathways.
Cell Signaling: It may modulate cell signaling pathways related to oxidative stress and inflammation.
類似化合物との比較
2,6-Dimethoxy-1,4-benzoquinone: Similar in structure but lacks the acetylmethyl group.
2,6-Dimethoxyphenol: Similar in structure but lacks the acetylmethyl and quinone groups.
Hydroquinone: Lacks the methoxy and acetylmethyl groups.
特性
分子式 |
C11H16O5 |
|---|---|
分子量 |
228.24 g/mol |
IUPAC名 |
1-(1,4-dihydroxy-2,6-dimethoxycyclohexa-2,4-dien-1-yl)propan-2-one |
InChI |
InChI=1S/C11H16O5/c1-7(12)6-11(14)9(15-2)4-8(13)5-10(11)16-3/h4-5,9,13-14H,6H2,1-3H3 |
InChIキー |
QWZDPMUDJDEJBU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC1(C(C=C(C=C1OC)O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


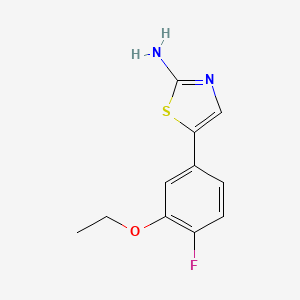
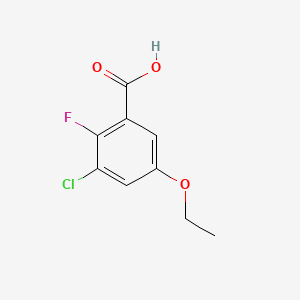
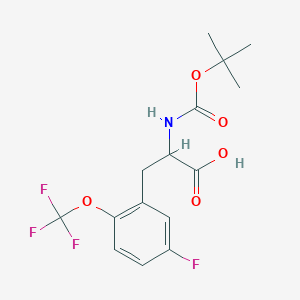



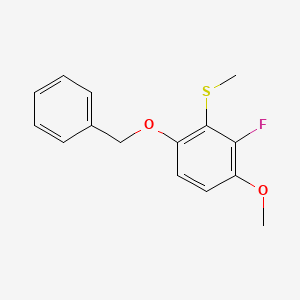

![12-hydroxy-4,4,7,7-tetramethyl-1,10-dinaphthalen-2-yl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14765915.png)
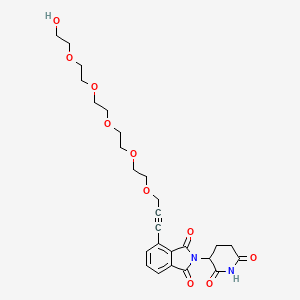

![(4-Methyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B14765927.png)

